molecular formula C18H18N2O3S B2851495 4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034445-88-8

4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Cat. No. B2851495
CAS RN: 2034445-88-8
M. Wt: 342.41
InChI Key: CVGVWFLNUCWCBN-UHFFFAOYSA-N
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Description

“4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .


Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can yield cyanoacetamide derivatives, which are considered important precursors for heterocyclic synthesis .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, like the one , are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Future Directions

The indole nucleus and its derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide” and similar compounds could be of interest in future research for the development of new therapeutic agents.

properties

IUPAC Name

4-cyano-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-23-18(10-15-4-2-3-5-16(15)11-18)13-20-24(21,22)17-8-6-14(12-19)7-9-17/h2-9,20H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGVWFLNUCWCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

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